molecular formula C29H39N3O5 B13363701 Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B13363701
M. Wt: 509.6 g/mol
InChI Key: UOUGXPRFSRAZTI-GSDHBNRESA-N
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Description

Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves several steps:

    Formation of the Amino Acid Derivatives: The initial step involves the preparation of the amino acid derivatives, which are essential building blocks for the compound.

    Peptide Bond Formation: The amino acid derivatives are then coupled using peptide bond formation techniques. Common reagents for this step include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

    Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific functional groups. These groups are later removed under specific conditions.

    Final Coupling and Purification: The final coupling step involves the attachment of the benzyl carbamate group. The compound is then purified using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of multiple chiral centers and functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H39N3O5

Molecular Weight

509.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C29H39N3O5/c1-20(2)15-25(31-29(36)37-19-23-13-9-6-10-14-23)28(35)32(26(27(30)34)16-21(3)4)24(18-33)17-22-11-7-5-8-12-22/h5-14,18,20-21,24-26H,15-17,19H2,1-4H3,(H2,30,34)(H,31,36)/t24-,25-,26-/m0/s1

InChI Key

UOUGXPRFSRAZTI-GSDHBNRESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N([C@@H](CC1=CC=CC=C1)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)N(C(CC1=CC=CC=C1)C=O)C(CC(C)C)C(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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